molecular formula C8H5ClF4O B1458036 4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol CAS No. 1431329-65-5

4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol

Cat. No. B1458036
M. Wt: 228.57 g/mol
InChI Key: RHSFATZQDCRCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol is a chemical compound with the CAS Number: 1431329-65-5 . It has a molecular weight of 228.57 . The IUPAC name for this compound is (4-chloro-3-fluoro-5-(trifluoromethyl)phenyl)methanol . It is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for 4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol is 1S/C8H5ClF4O/c9-7-5(8(11,12)13)1-4(3-14)2-6(7)10/h1-2,14H,3H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol is a solid at ambient temperature . It has a molecular weight of 228.57 .

Scientific Research Applications

  • Synthesis of α-trifluoromethyl α-amino acids : This compound is used in the synthesis of α-trifluoromethyl substituted aromatic and heteroaromatic amino acids. It demonstrates that 5-fluoro-4-trifluoromethyl-1,3-oxazole is a synthetic Tfm-Gly equivalent, useful in rearrangements and transformations in organic chemistry (Burger et al., 2006).

  • Formation of benzyl fluoromethyl ethers : This compound is involved in the oxidative rearrangement of benzyl alcohols to form aryl fluoromethyl ethers selectively in good yields. This is significant in the context of synthetic organic chemistry, where the introduction of fluorine atoms can profoundly influence the properties of organic molecules (Ochiai et al., 2009).

  • Synthesis of trifluoromethyl derivatives : It is used in the synthesis of trifluoromethyl derivatives from homoallylic alcohols. This showcases its role in the generation of compounds with the trifluoromethyl group, which is a crucial functional group in many pharmaceutical and agrochemical compounds (Duan & Chen, 1994).

  • Mild and metal-free synthesis of fluorinated heterocycles : This compound is instrumental in the development of a mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines, leading to the formation of fluorinated heterocycles. This is particularly relevant in the field of medicinal chemistry, as fluorinated compounds often exhibit enhanced biological activity and metabolic stability (Parmar & Rueping, 2014).

  • Synthesis of antimicrobial agents : It is used in the synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines, which have been investigated for their antimicrobial properties. This indicates its potential applications in developing new antimicrobial compounds (Rathore & Kumar, 2006).

properties

IUPAC Name

[4-chloro-3-fluoro-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O/c9-7-5(8(11,12)13)1-4(3-14)2-6(7)10/h1-2,14H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSFATZQDCRCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol
Reactant of Route 3
Reactant of Route 3
4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol
Reactant of Route 5
Reactant of Route 5
4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol
Reactant of Route 6
4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.